molecular formula C13H20N4O4 B13595361 methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans

methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans

Katalognummer: B13595361
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: KBTNMBBOEBTEIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a cyclobutyl group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group is synthesized through cyclization reactions, often involving the use of strong bases or catalysts.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, commonly using azides and alkynes under copper-catalyzed conditions (CuAAC).

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-[(1r,3r)-3-amino-cyclobutyl]-1H-1,2,3-triazole-4-carboxylate: Lacks the Boc protecting group, making it more reactive.

    Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclopropyl]-1H-1,2,3-triazole-4-carboxylate: Features a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

Uniqueness

Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate is unique due to its combination of a triazole ring, a cyclobutyl group, and a Boc protecting group. This combination imparts specific reactivity and stability, making it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C13H20N4O4

Molekulargewicht

296.32 g/mol

IUPAC-Name

methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylate

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)14-8-5-9(6-8)17-7-10(15-16-17)11(18)20-4/h7-9H,5-6H2,1-4H3,(H,14,19)

InChI-Schlüssel

KBTNMBBOEBTEIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.